molecular formula C15H23NO3S B12592597 N-[4-(Heptane-1-sulfonyl)phenyl]acetamide CAS No. 872676-39-6

N-[4-(Heptane-1-sulfonyl)phenyl]acetamide

Cat. No.: B12592597
CAS No.: 872676-39-6
M. Wt: 297.4 g/mol
InChI Key: XXNJSQFUMIGOAO-UHFFFAOYSA-N
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Description

N-[4-(Heptane-1-sulfonyl)phenyl]acetamide is a compound that belongs to the class of sulfonamide derivatives Sulfonamides are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Heptane-1-sulfonyl)phenyl]acetamide typically involves the reaction of 4-aminobenzenesulfonamide with heptane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Heptane-1-sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-[4-(Heptane-1-sulfonyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(Heptane-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, the compound can exert antimicrobial and anticancer effects. Additionally, it may interact with other molecular pathways involved in inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Methylsulfonyl)phenyl]acetamide
  • N-[4-(Ethanesulfonyl)phenyl]acetamide
  • N-[4-(Butanesulfonyl)phenyl]acetamide

Uniqueness

N-[4-(Heptane-1-sulfonyl)phenyl]acetamide is unique due to its longer alkyl chain, which can influence its lipophilicity and biological activity. The heptane-1-sulfonyl group may enhance the compound’s ability to interact with lipid membranes and improve its pharmacokinetic properties compared to shorter-chain analogs.

Properties

CAS No.

872676-39-6

Molecular Formula

C15H23NO3S

Molecular Weight

297.4 g/mol

IUPAC Name

N-(4-heptylsulfonylphenyl)acetamide

InChI

InChI=1S/C15H23NO3S/c1-3-4-5-6-7-12-20(18,19)15-10-8-14(9-11-15)16-13(2)17/h8-11H,3-7,12H2,1-2H3,(H,16,17)

InChI Key

XXNJSQFUMIGOAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCS(=O)(=O)C1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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